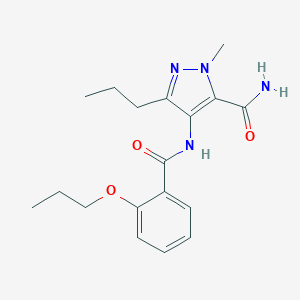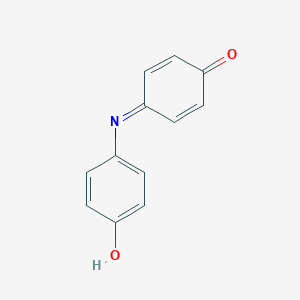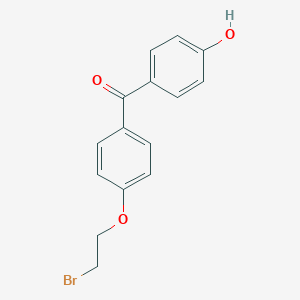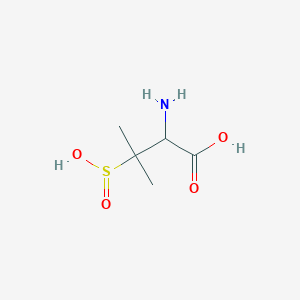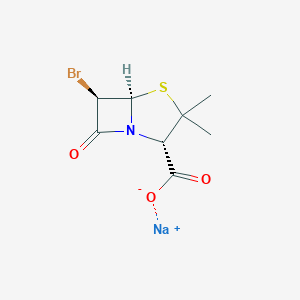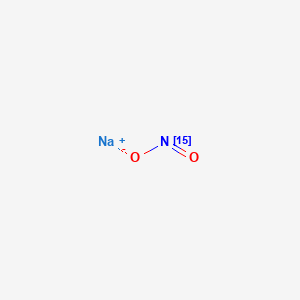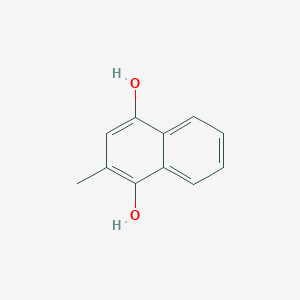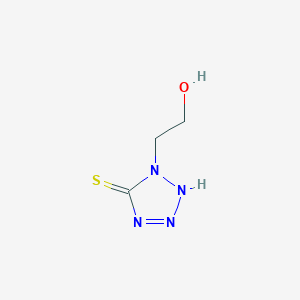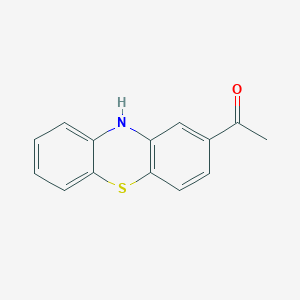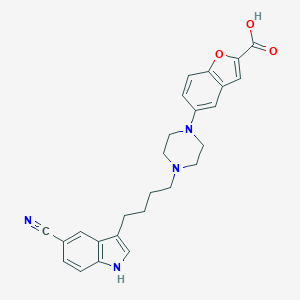
5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Overview
Description
Vilazodone carboxylic acid is a derivative of vilazodone, a compound primarily known for its use in the treatment of major depressive disorder. Vilazodone carboxylic acid is chemically identified as 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid
Mechanism of Action
Target of Action
Vilazodone Carboxylic Acid, also known as 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a bioactive aromatic compound It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Vilazodone Carboxylic Acid may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vilazodone carboxylic acid typically involves multiple steps, starting from 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide . The process includes:
Reaction of 5-cyanoindole with 4-chlorobutanoyl chloride: under catalysis by isobutyl-aluminum chloride to form an intermediate chloride.
Reduction of the intermediate: using 2-(methoxyethoxy)aluminum hydride to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.
Reduction of 5-nitrobenzofuran-2-carboxamide: via hydrogenation with palladium on carbon, followed by reaction with bis(2-chloroethyl)amine to form 5-(piperazin-1-yl)benzofuran-2-carboxamide.
Nucleophilic substitution: of the intermediates with potassium carbonate in dimethylformamide to finally yield vilazodone carboxylic acid.
Industrial Production Methods: For industrial production, a more efficient and environmentally friendly synthetic route has been developed. This involves the use of 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher overall yield and purity .
Chemical Reactions Analysis
Vilazodone carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium dichromate in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium dichromate and sulfuric acid.
Reduction: Palladium on carbon for hydrogenation.
Substitution: Potassium carbonate in dimethylformamide.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield vilazodone carboxylic acid .
Scientific Research Applications
Vilazodone carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Vilazodone carboxylic acid can be compared with other similar compounds such as:
Vilazodone: The parent compound, primarily used as an antidepressant.
Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Fluoxetine: A well-known selective serotonin reuptake inhibitor with a different mechanism of action and side effect profile.
Uniqueness: Vilazodone carboxylic acid is unique due to its structural complexity and dual mechanism of action, which combines serotonin reuptake inhibition with partial agonism at serotonin receptors .
Properties
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEYFLDNUILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458579 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-19-5 | |
| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []
ANone: The research team implemented several modifications to enhance the synthesis:
- Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []
- Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
- Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []
- Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


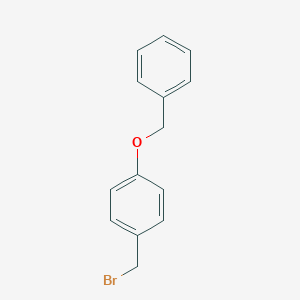
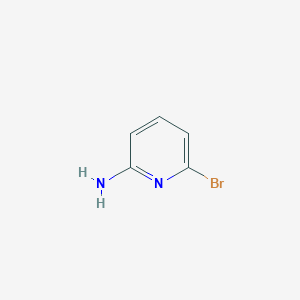
![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
